methyl (2Z)-2-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate
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Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: Methyl (2Z)-2-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate
Structure: !Compound Structure)
IUPAC Name: (2Z)-2-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylic acid methyl ester
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., anti-inflammatory, antioxidant).
Medicine: Research into its pharmacological properties (e.g., anticancer, antimicrobial).
Industry: May find applications in fine chemicals and pharmaceuticals.
Mechanism of Action
Targets: Interacts with specific cellular receptors or enzymes.
Pathways: Modulates signaling pathways (e.g., MAPK, PI3K/Akt) or metabolic processes.
Specific Mechanism: Requires further study; likely multifaceted.
Comparison with Similar Compounds
Uniqueness: Its combination of pyrazole, benzofuran, and ester functionalities sets it apart.
Similar Compounds:
: IUPAC. “Nomenclature of Organic Chemistry.” IUPAC Recommendations 2013. https://doi.org/10.1039/9781849733069. : Katritzky, A. R., et al. “Handbook of Heterocyclic Chemistry.” Pergamon Press, 1984. : Wang, J., et al. “Synthesis and Antitumor Activity of Benzofuran Derivatives.” Bioorganic & Medicinal Chemistry Letters, vol. 17, no. 7, 2007, pp. 1971–1974. https://doi.org
Properties
Molecular Formula |
C29H24N2O5 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
methyl (2Z)-2-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-oxo-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C29H24N2O5/c1-4-35-24-12-10-19(14-18(24)2)27-21(17-31(30-27)22-8-6-5-7-9-22)16-26-28(32)23-15-20(29(33)34-3)11-13-25(23)36-26/h5-17H,4H2,1-3H3/b26-16- |
InChI Key |
YCMJFRPGLAKANN-QQXSKIMKSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)C4=C(O3)C=CC(=C4)C(=O)OC)C5=CC=CC=C5)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)C4=C(O3)C=CC(=C4)C(=O)OC)C5=CC=CC=C5)C |
Origin of Product |
United States |
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